N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRWXFDQWOCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a compound of interest in pharmacological research due to its unique structural features, which suggest potential biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzofuran moiety and a methoxyphenyl group, which contribute to its pharmacological properties. The molecular formula is , indicating a relatively complex structure that may interact with various biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The benzofuran ring may facilitate hydrophobic interactions, while the methoxyphenyl group could enhance binding affinity through hydrogen bonding. These interactions can modulate cellular pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : The compound's structural features suggest it may possess anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Effects : Some derivatives of benzofuran compounds have demonstrated antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment .
Anticancer Activity
A study evaluated the cytotoxic effects of related benzofuran derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results showed significant inhibition of cell proliferation, with IC50 values ranging from 0.19 µM to 5.13 µM for various derivatives . This suggests that this compound may exhibit similar or enhanced activity.
Anti-inflammatory Potential
In another study focusing on benzofuran derivatives, compounds were assessed for their ability to reduce pro-inflammatory cytokines in vitro. The results indicated that certain structural modifications led to increased anti-inflammatory activity, paving the way for further research on this compound in inflammatory models .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Benzofuran derivative | 0.19 | Anticancer |
| Compound B | Benzofuran derivative | 5.13 | Anti-inflammatory |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide, and how do reaction conditions impact yield and purity?
- Methodology : Multi-step organic synthesis typically involves coupling the benzofuran moiety with the propanamide backbone. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDCI) with HOBt to activate carboxylic acids for coupling to amines .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., nitro group reductions) to prevent side reactions .
- Purification : Column chromatography (silica gel) and recrystallization in ethanol/water mixtures improve purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Data Insight : Yields >70% are achievable with strict pH control (6.5–7.5) and inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzofuran protons at δ 6.5–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z ~406.5) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves stereochemistry and packing motifs .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology :
- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or serotonin receptors using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines at 1–100 µM concentrations .
- ADME prediction : Computational tools (e.g., SwissADME) assess logP (~3.5) and blood-brain barrier permeability .
Advanced Research Questions
Q. How does the methoxy group at the 4-position influence structure-activity relationships (SAR) compared to halogenated analogs?
- Methodology :
- Comparative SAR : Synthesize analogs with Cl, NO₂, or CF₃ substituents. Use radioligand binding assays (e.g., [³H]Dofetilide for ion channels) to quantify affinity shifts .
- Data Insight : Methoxy groups enhance π-π stacking with aromatic residues (e.g., COX-2 Tyr385), while nitro groups increase electrophilicity but reduce solubility .
- Table: Analog Activity Comparison
| Substituent | IC₅₀ (COX-2, µM) | logP |
|---|---|---|
| 4-OCH₃ | 0.45 | 3.5 |
| 4-Cl | 1.20 | 4.2 |
| 3-NO₂ | 2.80 | 4.8 |
| Data from |
Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo models?
- Methodology :
- Microsomal stability assays : Compare rat vs. human liver microsomes with NADPH cofactors to identify species-specific CYP450 metabolism .
- LC-MS/MS metabolite profiling : Detect hydroxylated or demethylated products (e.g., m/z +16 for hydroxylation) .
- PBPK modeling : Adjust hepatic clearance parameters based on in vitro-in vivo extrapolation (IVIVE) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to off-targets (e.g., hERG channel vs. COX-2). Optimize substituents to reduce hERG affinity (ΔG > -8 kcal/mol) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .
- QSAR models : Train on datasets with ≥50 analogs to predict IC₅₀ values (R² > 0.7) .
Q. What experimental approaches validate the compound’s interaction with predicted biological targets?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., KD < 1 µM for high affinity) .
- Cryo-EM : Resolve ligand-bound receptor structures at <3 Å resolution for mechanistic insights .
- Knockout models : Use CRISPR-edited cell lines to confirm target dependency (e.g., >50% activity loss in receptor-null cells) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
